Cas no 1841367-71-2 ((2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride)

(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
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- MDL: MFCD31736535
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3074195-0.1g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95.0% | 0.1g |
$232.0 | 2025-03-19 | |
Enamine | EN300-3074195-0.25g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95.0% | 0.25g |
$331.0 | 2025-03-19 | |
Enamine | EN300-3074195-0.5g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95.0% | 0.5g |
$524.0 | 2025-03-19 | |
Aaron | AR01EIN8-2.5g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 2.5g |
$1834.00 | 2025-02-10 | |
A2B Chem LLC | AX55864-5g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 5g |
$2083.00 | 2024-04-20 | |
A2B Chem LLC | AX55864-100mg |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 100mg |
$280.00 | 2024-04-20 | |
1PlusChem | 1P01EIEW-50mg |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 50mg |
$246.00 | 2024-06-18 | |
1PlusChem | 1P01EIEW-1g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 1g |
$892.00 | 2024-06-18 | |
1PlusChem | 1P01EIEW-2.5g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 2.5g |
$1688.00 | 2024-06-18 | |
A2B Chem LLC | AX55864-10g |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride |
1841367-71-2 | 95% | 10g |
$3071.00 | 2024-04-20 |
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride Related Literature
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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Mei Zhou RSC Adv., 2016,6, 113322-113326
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Yukihiro Okada,Masanori Yokozawa,Miwa Akiba,Kazuhiko Oishi,Kyoji O-kawa,Tomohiro Akeboshi,Yasuo Kawamura,Seiichi Inokuma Org. Biomol. Chem., 2003,1, 2506-2511
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
Additional information on (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride
Introduction to (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS No. 1841367-71-2)
(2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride, identified by its CAS number 1841367-71-2, is a specialized compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of fluorinated pyrrolidine derivatives, which are known for their diverse biological activities and potential therapeutic applications. The presence of a fluoro group at the 4-position and a carboxamide moiety at the 2-position contributes to its unique chemical and pharmacological properties, making it a subject of intense study in medicinal chemistry.
The< strong>hydrochloride saltform of this compound enhances its solubility and stability, which are critical factors for its use in various biochemical assays and clinical trials. The stereochemistry of the pyrrolidine ring, specifically the (2S,4R) configuration, plays a pivotal role in determining its biological efficacy. This stereochemical arrangement has been carefully optimized to maximize interactions with biological targets, thereby improving the compound's pharmacokinetic profile.
In recent years, there has been a growing interest in fluorinated heterocycles due to their ability to modulate enzyme activity and receptor binding. The< strong>fluoro groupin (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride is particularly noteworthy because it can influence metabolic stability and binding affinity. Studies have shown that fluorine atoms can enhance the metabolic resistance of drug molecules, thereby extending their half-life in vivo. This property is especially valuable in the development of long-acting pharmaceuticals.
One of the most promising areas of research involving this compound is its potential as an intermediate in the synthesis of novel therapeutic agents. The< strong>N-methylpyrrolidine-2-carboxamide backbone is a common structural motif found in many bioactive molecules, including protease inhibitors and kinase inhibitors. By leveraging this scaffold, researchers aim to develop compounds with enhanced efficacy and reduced side effects.
Recent advancements in computational chemistry have enabled the rapid design and optimization of such derivatives. Molecular modeling techniques have been employed to predict the binding interactions of (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride with various biological targets. These studies have provided valuable insights into its mechanism of action and have guided the development of more potent analogs.
The< strong>pharmacological propertiesof this compound have been extensively evaluated in vitro and in vivo. Preliminary studies suggest that it exhibits significant activity against certain enzymes and receptors implicated in various diseases. For instance, it has shown promise as a potential treatment for neurological disorders by modulating neurotransmitter release and receptor signaling.
In addition to its therapeutic applications, (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has also been explored for its< strong>antimicrobial properties. The fluoro group and the carboxamide functionality contribute to its ability to disrupt bacterial cell wall synthesis and inhibit microbial growth. This makes it a valuable candidate for developing new antibiotics to combat resistant strains.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and stereochemistry. Advanced synthetic methodologies, such as asymmetric hydrogenation and fluorination techniques, have been employed to ensure high yield and enantiomeric purity. These synthetic strategies are crucial for producing sufficient quantities of the compound for further research and development.
The< strong>biological activityof (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride has been further investigated through structure-activity relationship (SAR) studies. By systematically modifying various functional groups within the molecule, researchers have identified key structural features that contribute to its potency and selectivity. These findings have provided a foundation for designing next-generation compounds with improved pharmacological profiles.
In conclusion, (2S,4R)-4-fluoro-N-methylpyrrolidine-2-carboxamide hydrochloride (CAS No. 1841367-71-2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features, combined with its promising biological activities, make it an attractive candidate for further development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutic agents.
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